molecular formula C13H17N3O B11741316 N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11741316
M. Wt: 231.29 g/mol
InChI Key: NATNSLXUYOPXCG-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with 1,4-dimethyl-3-pyrazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, leading to inhibition or activation of its function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-6-4-5-7-12(11)17-3/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

NATNSLXUYOPXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C

Origin of Product

United States

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